Cas no 101976-37-8 (10H-Phenothiazine,2-chloro-10-(1-methyl-4-piperidinyl)-)
101976-37-8 structure
Product Name:10H-Phenothiazine,2-chloro-10-(1-methyl-4-piperidinyl)-
CAS-nummer:101976-37-8
MF:C18H19ClN2S
MW:330.874861955643
CID:197395
PubChem ID:3064139
Update Time:2025-04-19
10H-Phenothiazine,2-chloro-10-(1-methyl-4-piperidinyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 10H-Phenothiazine,2-chloro-10-(1-methyl-4-piperidinyl)-
- 2-chloro-10-(1-methylpiperidin-4-yl)phenothiazine
- 2-Chloro-10-(1-methyl-4-piperidyl)phenothiazine
- N-Methyl-piperidyl-(4)-chlor-(3)-phenothiazin [German]
- DTXSID40144477
- N-Methyl-piperidyl-(4)-chlor-(3)-phenothiazin
- Phenothiazine, 2-chloro-10-(1-methyl-4-piperidyl)-
- 101976-37-8
- P 856
-
- Inchi: 1S/C18H19ClN2S/c1-20-10-8-14(9-11-20)21-15-4-2-3-5-17(15)22-18-7-6-13(19)12-16(18)21/h2-7,12,14H,8-11H2,1H3
- InChI-sleutel: NNQMLVRKLTZEOA-UHFFFAOYSA-N
- LACHT: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)C1CCN(C)CC1
Berekende eigenschappen
- Exacte massa: 330.09597
- Monoisotopische massa: 330.096
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 1
- Complexiteit: 385
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.4
- Topologisch pooloppervlak: 31.8Ų
Experimentele eigenschappen
- Dichtheid: 1.273
- Kookpunt: 468.4°Cat760mmHg
- Vlampunt: 237.1°C
- Brekindex: 1.653
- PSA: 6.48
- LogboekP: 5.03980
10H-Phenothiazine,2-chloro-10-(1-methyl-4-piperidinyl)- Gerelateerde literatuur
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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